molecular formula C12H7BrClFN2O B265865 N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide

N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide

Cat. No. B265865
M. Wt: 329.55 g/mol
InChI Key: ZIASLVXLRXUFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BPCF. BPCF is a small molecule that has shown promising results in various studies, making it a potential candidate for drug development.

Scientific Research Applications

BPCF has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies, including anti-inflammatory and anti-tumor activity. BPCF has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of BPCF is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. BPCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. BPCF has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
BPCF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BPCF has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BPCF has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BPCF in lab experiments is its ability to inhibit the activity of specific enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using BPCF is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BPCF. One area of interest is the development of BPCF-based drugs for the treatment of inflammation and cancer. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activity of BPCF. Additionally, the potential toxicity of BPCF should be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide, or BPCF, is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BPCF and its potential toxicity.

Synthesis Methods

The synthesis of BPCF involves a multi-step process that begins with the preparation of 2-chloro-4-fluorobenzoyl chloride. This is followed by the reaction of 2-aminopyridine with the prepared benzoyl chloride to yield N-(2-benzoyl)-5-chloro-4-fluoropyridin-2-amine. The final step involves bromination of the pyridine ring to yield N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide.

properties

Product Name

N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide

Molecular Formula

C12H7BrClFN2O

Molecular Weight

329.55 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C12H7BrClFN2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(15)5-10(9)14/h1-6H,(H,16,17,18)

InChI Key

ZIASLVXLRXUFJP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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